1,1-Diphenylethane-1,2-diol

Description

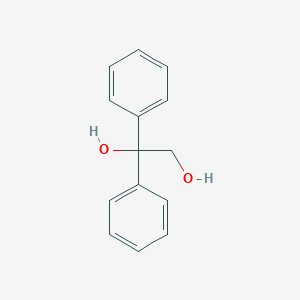

Structure

3D Structure

Properties

IUPAC Name |

1,1-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15-16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBYFOQCYKRXTMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339331 | |

| Record name | 1,1-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4217-62-3 | |

| Record name | 1,1-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Substrate Controlled Synthesis and Asymmetric Reactions:these Methods Involve Creating the Chiral Centers Directly with High Stereocontrol.

Asymmetric Dihydroxylation (AD): This powerful reaction, often using osmium tetroxide and chiral ligands (e.g., those derived from dihydroquinine and dihydroquinidine), can convert a suitably substituted alkene into a chiral vicinal diol with high enantioselectivity. alfachemic.com

Enzymatic Reactions: Epoxide hydrolases can be used for the desymmetrization of meso-epoxides, catalyzing the ring-opening with water to produce chiral 1,2-diols with high enantiomeric excess. acs.org

Asymmetric Aldol (B89426) Reactions: Catalytic asymmetric aldol reactions can be used to form a β-hydroxy ketone, which can then be stereoselectively reduced to afford the chiral 1,2-diol derivative. nih.govnih.gov

| Strategy | Description | Role of Chiral Diol Derivative | Example Reaction |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct a reaction on a substrate. | The chiral diol itself acts as the auxiliary. | Formation and separation of diastereomeric ketals. researchgate.net |

| Asymmetric Catalysis | A chiral catalyst creates an asymmetric environment to favor one enantiomeric product. | Acts as a chiral ligand for a metal catalyst. | Ti-catalyzed asymmetric oxidation of sulfides. acs.org |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer or create one from a prochiral substrate. | The target product. | Epoxide hydrolase-catalyzed desymmetrization of meso-epoxides. acs.org |

Stereochemical Aspects of 1,1 Diphenylethane 1,2 Diol and Its Derivatives

Conformational Analysis

The three-dimensional arrangement of 1,1-Diphenylethane-1,2-diol is dictated by the rotational freedom around the C1-C2 single bond, influenced by steric and electronic effects. As a vicinal diol, its conformational preference is significantly governed by the potential for intramolecular hydrogen bonding between the hydroxyl groups on adjacent carbons. fiveable.me

This hydrogen bonding is most effective when the hydroxyl groups are in proximity, which favors a gauche conformation over an anti conformation. In the gauche arrangement, the dihedral angle between the two O-H groups allows one to act as a hydrogen bond donor and the other as an acceptor, creating a stabilizing pseudo-five-membered ring structure. Spectroscopic methods, such as Fourier-transform infrared (FT-IR) spectroscopy, are instrumental in identifying the presence and nature of such intramolecular hydrogen bonds. researchgate.net

However, the conformation is also heavily influenced by the steric hindrance imposed by the two bulky phenyl groups attached to the C1 carbon. These groups create significant non-bonded strain, which counteracts the stabilizing effect of the hydrogen bond. The final conformational equilibrium represents a balance between these opposing forces. Computational studies using methods like Density Functional Theory (DFT) alongside experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the most stable rotamers and the energy barriers between them. researchgate.netaip.org For instance, studies on related vicinal diols have shown that the formation of an intramolecular hydrogen bond can lead to a shortening of the C-O bond of the donor hydroxyl group, a subtle structural marker that can be detected experimentally. aip.org

| Conformation | Key Dihedral Angle (O-C-C-O) | Dominant Interactions | Relative Stability |

|---|---|---|---|

| Gauche | ~60° | Stabilizing: Intramolecular H-Bond Destabilizing: Gauche steric interactions | Generally Preferred |

| Anti (trans) | ~180° | Destabilizing: Absence of H-Bond Stabilizing: Minimized steric interactions | Less Preferred |

| Eclipsed | ~0°, 120° | Destabilizing: High torsional and steric strain | Transition State |

Potential for Stereoisomerism in Substituted Derivatives

The parent compound, 1,1-Diphenylethane-1,2-diol, possesses a single stereogenic center at the C2 carbon. This carbon is bonded to four different groups: a hydroxyl group, a hydrogen atom, a methyl group (viewed as part of the ethyl backbone), and the C1-diphenyl-hydroxyl group. Consequently, 1,1-Diphenylethane-1,2-diol is a chiral molecule and exists as a pair of enantiomers: (R)-1,1-Diphenylethane-1,2-diol and (S)-1,1-Diphenylethane-1,2-diol.

The potential for stereoisomerism becomes more complex in substituted derivatives. The introduction of substituents can create additional chiral centers. A key example is the substitution on one of the phenyl rings. If a substituent (e.g., a methyl or chloro group) is added to one of the phenyl groups, the C1 carbon becomes a second stereocenter, as it is now bonded to four distinct groups: a substituted phenyl group, an unsubstituted phenyl group, a hydroxyl group, and the C2-hydroxyl-methyl group.

With two stereocenters, a maximum of four stereoisomers (2^2) can exist. These consist of two pairs of enantiomers. For a hypothetical derivative, (X-Ph)(Ph)C(OH)-CH(OH)CH₃, the possible stereoisomers would have the following relationships:

(1R, 2R) and (1S, 2S) would be enantiomers.

(1R, 2S) and (1S, 2R) would be enantiomers.

The relationship between any other pairing, such as (1R, 2R) and (1R, 2S), would be diastereomeric.

This principle is well-illustrated by the related compound 1,2-diphenylethane-1,2-diol (hydrobenzoin), which has two similar chiral carbons and exists as a pair of enantiomers ((R,R) and (S,S)) and an achiral meso diastereomer. slideshare.net

| Stereoisomer Configuration (C1, C2) | Relationship to (1R, 2R) | Chirality |

|---|---|---|

(1R, 2R) | Self | Chiral |

(1S, 2S) | Enantiomer | Chiral |

(1R, 2S) | Diastereomer | Chiral |

(1S, 2R) | Diastereomer | Chiral |

Strategies for Stereoselective Synthesis of Chiral Derivatives

The synthesis of specific, enantiomerically pure derivatives of 1,1-Diphenylethane-1,2-diol is crucial for their use as chiral building blocks, ligands, or auxiliaries. nih.govacs.org Several strategies have been developed for the stereoselective synthesis of chiral 1,2-diols, which can be adapted for these derivatives.

Application Potential in Advanced Organic Synthesis

As a Chiral Auxiliary in Asymmetric Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. thieme-connect.com The chiral diol, particularly the (R,R) or (S,S) enantiomer of 1,2-diphenylethane-1,2-diol, serves as an effective chiral auxiliary in a variety of asymmetric transformations. thieme-connect.com Its C2 symmetry and well-defined stereochemistry create a biased chiral environment, influencing the approach of reagents to the substrate and leading to the preferential formation of one enantiomer or diastereomer over the other. unipd.it

Research has demonstrated the utility of this diol and its derivatives in several key asymmetric reactions:

Diastereoselective Reductions: The monobenzyl ether of (R,R)-1,2-diphenylethane-1,2-diol has been employed as a chiral auxiliary in the diastereoselective reduction of α-ketoesters. acs.orgnih.gov This process is crucial for generating chiral α-hydroxy esters, which are important building blocks in medicinal chemistry.

Addition of Organometallic Reagents: Starting from (R,R)-1,2-diphenylethylene-1,2-diol, orthoacylimines can be prepared. thieme-connect.com The subsequent addition of organolithium reagents to these imines, followed by the removal of the auxiliary, yields chiral amines with high enantiomeric purity. thieme-connect.com

Diastereomer Separation: The diol can be used to separate racemic mixtures. researchgate.net For instance, chiral 3-oxocycloalkanecarbonitriles have been successfully resolved by forming diastereomeric ketals with (1R,2R)-1,2-diphenylethane-1,2-diol. researchgate.net The resulting diastereomers exhibit different solubilities, allowing for their separation through fractional crystallization. researchgate.net Subsequent hydrolysis releases the enantiomerically pure target molecule and recovers the diol auxiliary. researchgate.net This process has been refined into a crystallization-induced diastereomer transformation (CIDT), achieving high yields (95%) and excellent diastereoselectivity (97% de). researchgate.net

| Reaction Type | Auxiliary Derivative | Substrate Class | Product Class | Key Finding |

| Diastereoselective Reduction | Monobenzyl ether of (R,R)-1,2-diphenylethane-1,2-diol | α-Ketoesters | Chiral α-hydroxy esters | The auxiliary effectively controls the stereochemical outcome of the reduction. acs.orgnih.gov |

| Nucleophilic Addition | Orthoacylimine from (R,R)-1,2-diphenylethane-1,2-diol | Organolithium reagents | Chiral amines | The auxiliary is introduced and later removed to afford enantiomerically enriched amines. thieme-connect.com |

| Diastereomer Resolution | (1R,2R)-1,2-diphenylethane-1,2-diol | Racemic 3-oxocycloalkanecarbonitriles | Enantiopure 3-oxocycloalkanecarbonitriles | Formation of separable diastereomeric ketals enables efficient resolution via crystallization. researchgate.net |

As a Building Block for Complex Molecules

Beyond its role as a temporary director of stereochemistry, 1,2-diphenylethane-1,2-diol serves as a chiral building block, where its core structure is incorporated into the final, more complex molecule. Its inherent stereochemistry and functional handles (hydroxyl groups) make it an ideal starting point for synthesizing a range of sophisticated organic structures. acs.org

Notable examples of its use as a building block include:

Synthesis of Polyimides: The diol has been used as a precursor to synthesize novel diamine monomers. nih.gov For example, 1,2-diphenylethane-1,2-diol can be converted in a multi-step process into 1,2-Diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA). nih.gov This diamine, when polymerized with dianhydrides like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6-FDA), produces advanced polyimide films with desirable properties such as high optical transparency, low water absorption, and a low dielectric constant, making them suitable for electronics applications. nih.gov

Synthesis of Chiral Ligands: Derivatives of the diol are used to create chiral ligands for asymmetric catalysis. researchgate.net New diastereoisomeric phosphite (B83602) ligands have been prepared from the monobenzyl ether of (R,R)-1,2-diphenylethane-1,2-diol and BINOL. researchgate.net These ligands have been successfully applied in copper-catalyzed enantioselective 1,4-addition reactions, including the synthesis of (R)-(-)-muscone, a valuable component in the perfume industry. researchgate.net

Synthesis of Heterocycles: The diamine derivative, N¹,N²-diphenylethane-1,2-diamine, is a key building block for nitrogen-containing heterocycles. It reacts with various nitrodienes to produce substituted imidazolidines in high yields (86–93%). mdpi.com These structures serve as a backbone for further chemical modifications. mdpi.com

| Starting Material | Synthetic Target | Application / Significance |

| 1,2-Diphenylethane-1,2-diol | 1,2-Diphenylethane-1,2-diyl bis(4-aminobenzoate) (Diamine Monomer) | Precursor for novel polyimide films with enhanced optical and dielectric properties. nih.gov |

| Monobenzyl ether of (R,R)-1,2-diphenylethane-1,2-diol | Chiral phosphite ligands | Used in copper-catalyzed asymmetric conjugate addition to produce valuable fragrances like (R)-(-)-muscone. researchgate.net |

| N¹,N²-diphenylethane-1,2-diamine | Substituted Imidazolidines | Versatile heterocyclic building blocks for further synthetic elaboration. mdpi.com |

In the Synthesis of Macrocyclic Compounds

Macrocycles are large ring structures that often possess unique host-guest chemistry and are fundamental to areas like supramolecular chemistry and materials science. Optically pure 1,2-diphenylethane-1,2-diol (stilbene diol) has been identified as a valuable precursor for the construction of specific chiral macrocycles. orgsyn.org

Chiral Crown Ethers: The synthesis of chiral crown ethers has been reported using enantiomerically pure stilbene (B7821643) diol. orgsyn.org The rigid, well-defined stereochemistry of the diol unit imparts a chiral cavity to the resulting macrocycle, enabling enantioselective recognition of guest molecules.

Expanded Porphyrinoids: The diol's structural motif is found in the synthesis of complex macrocycles like dibenzihomoporphyrins. nih.gov In a multi-step synthesis, a McMurry coupling reaction is used on a benzophenone (B1666685) derivative to create a 1,2-bis(4-bromophenyl)-1,2-diphenylethene (B8144835) core. nih.gov This intermediate, which shares the 1,2-diphenylethylene backbone, is then elaborated through further reactions, including condensation with dipyrrole derivatives, to form the final non-aromatic, non-planar macrocycle. nih.gov These compounds have potential applications as photosensitizers for generating singlet oxygen. nih.gov

| Macrocycle Class | Role of 1,2-Diphenylethane-1,2-diol | Key Feature of Macrocycle |

| Chiral Crown Ethers | Chiral building block | Possesses a chiral cavity for enantioselective molecular recognition. orgsyn.org |

| Dibenzihomoporphyrins | Precursor to the core structural backbone | Non-planar, non-aromatic macrocycle with potential as a photosensitizer. nih.gov |

Catalytic Applications of 1,1 Diphenylethane 1,2 Diol Derivatives

Ligand Design for Transition Metal Catalysis

The design of effective chiral ligands is paramount in transition metal-catalyzed asymmetric synthesis. The 1,1-diphenylethane-1,2-diol framework provides a robust and versatile platform for the development of such ligands.

Development of Chiral Ligands from 1,1-Diphenylethane-1,2-diol Scaffolds

Chiral ligands derived from 1,1-diphenylethane-1,2-diol are synthesized by modifying the two hydroxyl groups. These modifications can range from simple etherification or esterification to the introduction of more complex coordinating groups containing phosphorus, nitrogen, or other heteroatoms. The C₂ symmetry of the diol backbone is often a key design element, as it can reduce the number of possible diastereomeric transition states in a catalytic cycle, thereby enhancing enantioselectivity.

For instance, tetradentate P,N,N,P-ligands have been synthesized, where the rigidity and steric bulk of the ligand create a chiral pocket around the metal center. chalmers.se This confinement limits the possible orientations of an incoming substrate, leading to a high degree of regio- and stereocontrol. chalmers.se Similarly, chiral diamine scaffolds based on the 1,2-diphenylethane (B90400) backbone have been used to create diimine-type ligands for copper-catalyzed reactions. rsc.org

Role in Asymmetric Catalysis

Derivatives of 1,1-diphenylethane-1,2-diol have proven to be highly effective in a wide array of asymmetric catalytic reactions. Their ability to induce high levels of stereoselectivity has made them indispensable tools for the synthesis of enantiomerically enriched compounds.

Asymmetric Reduction Reactions

Ligands derived from 1,1-diphenylethane-1,2-diol have been successfully employed in asymmetric reduction reactions. For example, the monobenzyl ether of (R,R)-1,2-diphenylethane-1,2-diol has been utilized as a chiral auxiliary in the diastereoselective reduction of α-ketoesters. acs.orgacs.org In asymmetric transfer hydrogenation, a well-known application involves the use of N-tosylated 1,2-diphenylethylenediamine (TsDPEN), a derivative of the corresponding diamine, in ruthenium catalysts for the reduction of ketones and imines. wikipedia.org For example, the (cymene)Ru(S,S-TsDPEN) catalyst is used for the hydrogenation of benzil (B1666583) to (R,R)-hydrobenzoin. wikipedia.org

A new rhodium catalyst featuring an electron-deficient diamine ligand derived from 1,2-diphenylethane-1,2-diamine (B1144217) has been developed for the asymmetric transfer hydrogenation of α-methoxy β-ketoesters. bohrium.com This reaction proceeds via a dynamic kinetic resolution process to afford syn α-methoxy β-hydroxyesters with high diastereoselectivities and excellent enantioselectivities. bohrium.com

Asymmetric Oxidation Reactions

The 1,1-diphenylethane-1,2-diol scaffold has been instrumental in the development of catalysts for asymmetric oxidation reactions. A notable example is the use of a chiral titanium complex formed in situ from Ti(i-PrO)₄, (R,R)-1,2-diphenylethane-1,2-diol, and water for the asymmetric oxidation of aryl sulfides to sulfoxides. acs.org This system provides good chemical yields (60-73%) and enantioselectivities (70-80% ee) for a variety of aryl alkyl sulfides. acs.org Remarkably, for aryl benzyl (B1604629) sulfides, which are typically poor substrates for other titanium-based oxidation systems, this catalyst achieves very high enantiomeric excesses (92-99% ee). acs.org

Furthermore, an iron(II) complex bearing a tetradentate N4 ligand derived from (R,R)-N,N'-dimethyl-N,N'-bis(2-methylquinolin-8-yl)-1,2-diphenylethane-1,2-diamine has been shown to effectively catalyze the cis-dihydroxylation of trisubstituted electron-deficient alkenes with hydrogen peroxide, yielding chiral cis-diols in up to 98% yield and 99.9% ee. researcher.life

Asymmetric Carbon-Carbon Bond Forming Reactions

Derivatives of 1,1-diphenylethane-1,2-diol have also found application in asymmetric carbon-carbon bond forming reactions. For instance, a calcium complex of (S,S)-(-)-hydrobenzoin can catalyze direct asymmetric aldol (B89426) reactions between acetophenone (B1666503) and pivalaldehyde. Chiral diene ligands featuring a bicyclo[2.2.2]octadiene framework, prepared from derivatives of 1,1-diphenylethane-1,2-diol, have shown high efficacy in rhodium-catalyzed asymmetric conjugate addition reactions of aryl- and alkenylboronic acids to enones, with enantioselectivities reaching up to 99.5% ee. organic-chemistry.org

Homogeneous and Heterogeneous Catalysis Systems

While many catalytic applications of 1,1-diphenylethane-1,2-diol derivatives involve homogeneous systems where the catalyst is soluble in the reaction medium, efforts have also been made to develop heterogeneous catalysts for improved recyclability and ease of product separation. mdpi.comrsc.org

Heterogenization can be achieved by immobilizing the chiral catalyst onto a solid support. For example, Cu(II)-azabis(oxazoline) complexes, which are effective in the kinetic resolution of racemic 1,2-diols, have been immobilized on magnetic cobalt/carbon nanoparticles. uni-regensburg.de This semi-heterogeneous catalyst was successfully used in the kinetic resolution of 1,2-diphenylethane-1,2-diol via asymmetric monobenzoylation, demonstrating its potential for use in both batch and continuous-flow reactors. uni-regensburg.de Another approach involves grafting copper(II)-azabis(oxazoline) complexes onto magnetite@silica nanoparticles, resulting in a highly selective and recyclable catalyst for the kinetic resolution of 1,2-diols. uni-regensburg.de

The development of both homogeneous and heterogeneous catalytic systems based on 1,1-diphenylethane-1,2-diol derivatives underscores the versatility and importance of this chiral scaffold in modern asymmetric synthesis.

Advanced Analytical Techniques in the Research of 1,1 Diphenylethane 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,1-Diphenylethane-1,2-diol. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework, confirming the presence of key functional groups and their connectivity.

In ¹H NMR spectra of related diphenylethane diols, the aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of 7.21-7.25 ppm. nih.gov The proton attached to the carbon bearing two phenyl groups (C1) and a hydroxyl group would have a distinct chemical shift, while the two protons on the adjacent carbon (C2) would also show characteristic signals. The hydroxyl (-OH) protons themselves can appear over a broad chemical shift range and their signals can be confirmed by D₂O exchange. For the closely related isomer, 1,2-diphenylethane-1,2-diol, the methine (-CH) proton signal is observed at approximately 5.20 ppm, and the hydroxyl (-OH) proton at 4.55 ppm. nih.govresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule, including the quaternary carbon attached to two phenyl rings and the carbon atoms within the aromatic rings.

Beyond structural confirmation, NMR is a powerful tool for purity assessment. Quantitative NMR (qNMR) offers high precision and accuracy for determining the purity of organic compounds without the need for an identical reference standard. eurl-pesticides.eu This method can quantify the target compound against a certified internal standard, simultaneously revealing and quantifying any impurities present. eurl-pesticides.eu For chiral molecules like 1,1-Diphenylethane-1,2-diol, NMR can also be used to determine enantiomeric purity. This is often achieved by using a chiral derivatizing agent (CDA), such as a chiral boric acid, which reacts with the diol to form diastereomeric esters. nih.gov These diastereomers exhibit separate, distinguishable signals in the NMR spectrum, allowing for the accurate measurement of enantiomeric excess (ee). nih.gov

Table 1: Representative ¹H NMR Spectral Data for Diphenylethane-1,2-diol Structures Data based on the related isomer 1,2-diphenylethane-1,2-diol as a proxy.

| Proton Type | Chemical Shift (ppm) |

|---|---|

| Aromatic (a, b, c) | ~7.21 - 7.25 |

| Methine (-CH, d) | ~5.20 |

| Hydroxyl (-OH, e) | ~4.55 |

Source: nih.govresearchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental for the separation of 1,1-Diphenylethane-1,2-diol from reaction mixtures and for its precise quantification. Depending on the volatility and polarity of the compound and the analytical goal, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for the analysis of 1,1-Diphenylethane-1,2-diol. Due to the compound's polarity and low volatility, HPLC is often the method of choice.

Separation and Quantification: Reversed-phase HPLC (RP-HPLC) on a C18 column is commonly used. mdpi.com Separation is achieved using a mobile phase gradient, for instance, a mixture of acetonitrile (B52724) and water. mdpi.com Detection is typically performed with a Diode Array Detector (DAD) or UV-Vis detector, which allows for quantification based on the analyte's absorbance at a specific wavelength. mdpi.comusask.ca Normal-phase HPLC can also be utilized, with mobile phases such as hexane (B92381) and ethyl acetate (B1210297) mixtures. rsc.org

Chiral Separations: As 1,1-Diphenylethane-1,2-diol is chiral, separating its enantiomers is crucial for many applications. Chiral HPLC, using a chiral stationary phase (CSP), is the most effective and widely used technique for this purpose. researchgate.net It allows for the direct separation of the enantiomers and the accurate determination of enantiomeric excess (ee). researchgate.netrsc.org

Table 2: Example HPLC Conditions for Diol Analysis

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| Normal Phase | Silica | Hexane:Ethyl Acetate (gradient) | UV-Vis | Separation from reaction mixture |

| Reversed Phase | C18 | Acetonitrile:Water (gradient) | DAD | Quantification, Purity |

| Chiral HPLC | Chiralcel OD-H | Hexane:Isopropyl Alcohol | UV-Vis | Enantiomeric Excess (ee) determination |

Gas Chromatography (GC)

Direct analysis of diols like 1,1-Diphenylethane-1,2-diol by Gas Chromatography (GC) can be challenging due to their polarity and high boiling points, which can lead to poor peak shape (tailing) and thermal degradation. sigmaaldrich.com

Derivatization: To overcome these issues, derivatization is often necessary. A common approach is silylation, where the polar hydroxyl groups are converted into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. jmaterenvironsci.com This process significantly improves chromatographic performance.

Column Selection: The choice of GC column is critical. For underivatized diols, a modified polar polyethylene (B3416737) glycol phase can be used, as it is designed to reduce tailing for acidic analytes. sigmaaldrich.com Alternatively, non-polar columns, such as those with a poly(dimethylsiloxane) phase, can minimize strong interactions with the hydroxyl groups. sigmaaldrich.com For the analysis of silylated derivatives, a standard non-polar or medium-polarity column, like a Restek Rtx-5ms, is often effective. jmaterenvironsci.com

Detection: GC is commonly coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. GC-MS analysis provides a fragmentation pattern that serves as a chemical fingerprint for the compound. For the silylated derivative of 1,2-diphenylethane-1,2-diol, major mass fragments have been identified at m/z = 179, 147, 105, and 73. jmaterenvironsci.com

Table 3: Typical GC-MS Parameters for Silylated 1,2-Diphenylethane-1,2-diol Analysis

| Parameter | Setting |

|---|---|

| Column | Restek Rtx-5ms (60 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium (1 mL/min) |

| Temperature Program | 80°C (2 min), then 5°C/min to 300°C, hold 14 min |

| Injector Temperature | 300°C |

| Detection | Mass Spectrometry (MS) |

Source: jmaterenvironsci.com

X-Ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For a chiral compound like 1,1-Diphenylethane-1,2-diol, this technique is uniquely powerful for unambiguously establishing its absolute configuration. nih.gov

The process requires a single, high-quality crystal of the compound. When X-rays are passed through the crystal, they are diffracted into a specific pattern determined by the arrangement of atoms. Analysis of this diffraction pattern allows for the calculation of atomic positions, bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's solid-state conformation.

For chiral molecules, the determination of absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When the wavelength of the X-rays is near an absorption edge of an atom in the crystal, the scattering factor becomes complex, leading to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring and analyzing these differences, the absolute configuration can be determined. The Flack parameter is a critical value refined during the analysis; a value close to zero for the correct enantiomer confirms the absolute structure assignment with high confidence. rsc.orgnih.gov While obtaining suitable crystals can be a challenge, X-ray crystallography remains the gold standard for absolute configuration determination. nih.govresearchgate.net

Computational and Theoretical Investigations of 1,1 Diphenylethane 1,2 Diol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to analyze the electronic structure of organic molecules, including vicinal diols.

For 1,1-Diphenylethane-1,2-diol, such calculations would typically be used to:

Determine Molecular Geometry: Optimize the molecule's three-dimensional structure to find the lowest energy arrangement of its atoms.

Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic transitions.

Map Electrostatic Potential (MEP): Generate MEP surfaces to visualize the charge distribution across the molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting intermolecular interactions.

Despite the power of these methods, specific studies applying them to determine the electronic properties of 1,1-Diphenylethane-1,2-diol are not available in the reviewed literature.

Molecular Mechanics and Dynamics Simulations for Conformational Studies

The conformational landscape of a flexible molecule like 1,1-Diphenylethane-1,2-diol is crucial for understanding its physical properties and chemical behavior. Molecular Mechanics (MM) and Molecular Dynamics (MD) are the primary computational tools for this purpose.

Molecular Mechanics (MM): This method uses classical force fields to rapidly calculate the potential energy of different conformations. For vicinal diols, MM is instrumental in identifying stable conformers, particularly those stabilized by intramolecular hydrogen bonds between the adjacent hydroxyl groups. A systematic search of the conformational space would reveal the relative energies of various rotamers around the central carbon-carbon bond.

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time, providing a dynamic view of conformational changes. An MD simulation of 1,1-Diphenylethane-1,2-diol, either in the gas phase or in a solvent, would illustrate how the molecule explores different conformations and how its structure is influenced by its environment.

While extensive conformational analyses have been performed on other diols like ethylene (B1197577) glycol and various butanediols, similar dedicated studies on 1,1-Diphenylethane-1,2-diol have not been identified in scientific publications. acs.org

Investigation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including identifying transition states and calculating activation energies. For 1,1-Diphenylethane-1,2-diol, this could involve modeling reactions such as its oxidation, reduction, or dehydration.

For example, a common reaction for vicinal diols is the pinacol (B44631) rearrangement, which occurs under acidic conditions. A computational study of this reaction for 1,1-Diphenylethane-1,2-diol would involve:

Modeling the initial protonation of a hydroxyl group.

Calculating the energy barrier for the loss of a water molecule to form a carbocation.

Mapping the potential energy surface for the subsequent 1,2-hydride or 1,2-phenyl shift.

Identifying the transition state structures for each elementary step.

Such theoretical investigations provide deep mechanistic insights that complement experimental findings. However, specific computational studies detailing the reaction mechanisms of 1,1-Diphenylethane-1,2-diol are absent from the current body of literature.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict and help interpret experimental spectra. For 1,1-Diphenylethane-1,2-diol, these techniques would be invaluable.

NMR Spectroscopy: Quantum chemical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for different conformers. By comparing computed shifts with experimental data, it is possible to confirm the structure and dominant conformation in solution.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. For diols, this is particularly useful for identifying the stretching frequencies of the O-H bond, which can indicate the presence and strength of intramolecular hydrogen bonding. Studies on other vicinal diols have shown that these calculations can successfully assign complex experimental spectra. researchgate.net

Electronic Circular Dichroism (ECD): For chiral molecules, time-dependent DFT (TD-DFT) can predict ECD spectra, which is essential for determining the absolute configuration of enantiomers.

While experimental spectra for derivatives of its isomer, 1,2-diphenylethane-1,2-diol, have been reported, there is no evidence of published computational predictions of the spectroscopic properties for 1,1-Diphenylethane-1,2-diol itself. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Routes

While traditional methods for synthesizing 1,2-diols, such as the reduction of α-hydroxy ketones like benzoin (B196080) or the pinacol (B44631) coupling of carbonyl compounds, are well-established, current research is geared towards developing more efficient, sustainable, and stereoselective methodologies. numberanalytics.comnih.gov

Future efforts are likely to focus on catalytic systems that offer improved atom economy and environmental compatibility. One promising area is the advancement of catalytic pinacol coupling reactions. For instance, a vanadium-catalyzed pinacol coupling of benzaldehyde (B42025) has been demonstrated to proceed in water, eliminating the need for organic solvents and essential additives like chlorosilanes that are required in non-aqueous media. orgsyn.org Research into optimizing such aqueous systems, potentially using other earth-abundant metal catalysts, represents a significant direction for the synthesis of 1,2-diphenylethane-1,2-diol and its derivatives. orgsyn.org

Another avenue involves the development of innovative catalytic approaches, such as those using N-heterocyclic carbenes, which have shown potential for sustainable routes to related hydrobenzoin (B188758) derivatives. Further investigation into photochemical routes, building upon early observations of 1,1-diphenylethane-1,2-diol as a product from the irradiation of benzophenone (B1666685), could also lead to novel, light-driven synthetic strategies.

Table 1: Comparison of Selected Synthetic Routes for 1,2-Diols

| Method | Catalyst/Reagent | Solvent | Key Features | Reference(s) |

| Benzoin Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | High-yield (95%), common laboratory method. nih.gov | nih.govmdpi.com |

| Pinacol Coupling | Vanadium Trichloride (VCl₃) / Aluminum (Al) | Water | Catalytic, proceeds in aqueous media without chlorosilane additives. orgsyn.org | orgsyn.org |

| Photochemical Synthesis | Irradiation of Benzophenone | Methanol | Early documented method, forms as a secondary product. |

Development of New Catalytic Systems Utilizing 1,1-Diphenylethane-1,2-diol

The chiral nature of 1,2-diphenylethane-1,2-diol makes its enantiomerically pure forms, (1R,2R)- and (1S,2S)-1,2-diphenylethane-1,2-diol, highly valuable as chiral auxiliaries and ligands in asymmetric catalysis. rsc.orgresearchgate.netorgsyn.org

A significant area of ongoing research is the use of these chiral diols to create new catalytic systems for enantioselective transformations. For example, a complex of titanium, water, and (R,R)-1,2-diphenylethane-1,2-diol has been developed as a versatile and highly enantioselective catalyst for the asymmetric oxidation of aryl sulfides to chiral sulfoxides. acs.org Future work could expand the substrate scope and improve the catalytic efficiency of such systems.

Furthermore, 1,2-diphenylethane-1,2-diol serves as a crucial building block for more complex chiral ligands. It is used in the synthesis of ligands like (R,R)-N,N′-dimethyl-N,N′-bis(2-methylquinolin-8-yl)-1,2-diphenylethane-1,2-diamine, which forms iron(II) complexes that catalyze the enantioselective cis-dihydroxylation of alkenes. researchgate.netacs.org The development of new generations of these ligands, by modifying the structure of the parent diol, could lead to catalysts with enhanced reactivity, selectivity, and broader applicability in synthesizing complex chiral molecules. researchgate.net The diol has also been successfully employed as a recyclable chiral resolving agent for the chemical resolution of complex molecules like spiroindanones. rsc.org

Table 2: Applications of 1,2-Diphenylethane-1,2-diol in Asymmetric Catalysis

| Application | Catalytic System/Ligand | Transformation | Key Finding | Reference(s) |

| Chiral Resolving Agent | (1R,2R)- or (1S,2S)-1,2-diphenylethane-1,2-diol | Chemical resolution of 1,1′-spirobisindane-3,3′-dione | Inexpensive and recyclable reagent for obtaining enantiopure ketones. rsc.org | rsc.org |

| Chiral Auxiliary | Diastereomeric ketals with (1R,2R)-1,2-diphenylethane-1,2-diol | Preparation of chiral 3-oxocycloalkanecarbonitriles | Achieved high diastereoselectivity (97% de) via crystallization-induced diastereomer transformation. researchgate.net | researchgate.net |

| Chiral Ligand Precursor | (R,R)-N,N′-dimethyl-N,N′-bis(2-methylquinolin-8-yl)-1,2-diphenylethane-1,2-diamine | Iron-catalyzed cis-dihydroxylation of alkenes | Efficient oxidation of trisubstituted alkenes to chiral cis-diols with up to 99.9% ee. researchgate.net | researchgate.net |

| Chiral Ligand | Ti/H₂O/(R,R)-Diphenylethane-1,2-diol complex | Asymmetric oxidation of aryl sulfides | A versatile and highly enantioselective protocol. acs.org | acs.org |

Investigation into Bio-inspired Transformations

The development of catalysts that mimic the function of enzymes is a major frontier in chemical research, aiming to achieve high selectivity and efficiency under mild conditions. 1,2-Diphenylethane-1,2-diol and its derivatives are playing a role in this field, particularly in the creation of bio-inspired oxidation catalysts.

Researchers have designed nonheme iron complexes derived from ligands incorporating the 1,2-diphenylethane-1,2-diamine (B1144217) scaffold, which itself is synthesized from the diol. researchgate.netacs.org These complexes are designed to mimic the active sites of iron-containing oxygenase enzymes and have proven effective in catalyzing the cis-dihydroxylation of alkenes and even the dearomative dihydroxylation of naphthalenes using hydrogen peroxide as a green oxidant. researchgate.netacs.org

Future research will likely focus on:

Mechanistic Studies : Elucidating the precise reaction mechanisms through a combination of experimental techniques (e.g., isotope labeling, ESI-MS) and computational calculations to better understand how these catalysts function. acs.org

Ligand Design : Systematically modifying the ligand structure to fine-tune the catalyst's electronic and steric properties. This could enhance catalytic turnover, expand the substrate scope to include less reactive molecules, and control the stereochemical outcome of the reactions. researchgate.net

Expanding a new synthetic approach : Developing new synthetic methods for bis(1,3-azol-2-yl)methanes and acetonitriles. researchgate.net

These investigations contribute to the fundamental understanding of enzymatic reaction pathways and aid in the rational design of next-generation, highly efficient bio-inspired catalysts. researchgate.net

Advanced Materials Science Applications Derived from 1,1-Diphenylethane-1,2-diol

The rigid, non-linear structure of 1,2-diphenylethane-1,2-diol makes it an attractive building block for high-performance polymers and advanced materials. nih.gov

A key emerging application is in the synthesis of novel polyimides (PIs). 1,2-Diphenylethane-1,2-diol can be converted into a diamine monomer, 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA), through a three-step synthesis. nih.govmdpi.com When this diamine is polymerized with dianhydrides like 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6-FDA), it produces polyimide films with highly desirable properties. nih.gov These properties include outstanding optical transparency, low water absorption, and a very low dielectric constant, making them suitable for applications in advanced microelectronics and flexible displays. nih.gov

Further research in this area could explore:

The synthesis of a wider range of polyimides by combining diol-derived diamines with various dianhydrides to tailor material properties.

The incorporation of this diol into other polymer backbones, such as polyesters or polyamides, to create new materials with unique thermal and mechanical characteristics.

Another exciting direction is the creation of chiroptical materials. Chiral forms of 1,2-diphenylethane-1,2-diol have been used to resolve 1,1′-spirobisindane-3,3′-dione, a key precursor for chiral monomers. rsc.org The subsequent polymerization of these monomers has led to the development of chiroptical polymers that exhibit thermally activated delayed fluorescence (TADF) and intense circularly polarized luminescence (CPL). rsc.org These materials have potential applications in 3D displays, optical data storage, and security inks. Future work will focus on optimizing the polymer structure to enhance these chiroptical properties. rsc.org

Table 3: Properties of Advanced Materials Derived from 1,2-Diphenylethane-1,2-diol

| Material | Precursor derived from Diol | Key Properties | Potential Application(s) | Reference(s) |

| Polyimide Film (6FDA-DPEDBA) | 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA) | Colorless, low dielectric constant, low water absorption. nih.gov | Microelectronics, flexible displays. nih.gov | nih.govmdpi.com |

| Chiroptical Polymer | Resolved 1,1′-spirobisindane-3,3′-dione | Thermally Activated Delayed Fluorescence (TADF), Circularly Polarized Luminescence (CPL). rsc.org | 3D displays, optical data storage, security inks. rsc.org | rsc.org |

Q & A

Q. Table 1. Key Analytical Parameters for 1,1-Diphenylethane-1,2-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.